4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine

Dopamine D3 Receptor Anti-Addiction Research Benzothiophene Ligands

This benzothiophene morpholine probe (CAS 312938-79-7) has a unique 3-chloro-6-methyl & 2,6-dimethyl pharmacophore critical for D3 receptor selectivity and ROMK channel inhibition. Minor substitution changes shift target profiles dramatically between D3/D2 receptors and ion channels, so this exact compound is essential for reproducible D3R binding/functional assays, renal thallium flux/electrophysiology screening, and medicinal chemistry SAR of the 2,6-dimethylmorpholine moiety. Order the correct substitution pattern to ensure experimental consistency.

Molecular Formula C16H18ClNO2S
Molecular Weight 323.8 g/mol
Cat. No. B2969621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine
Molecular FormulaC16H18ClNO2S
Molecular Weight323.8 g/mol
Structural Identifiers
SMILESCC1CN(CC(O1)C)C(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl
InChIInChI=1S/C16H18ClNO2S/c1-9-4-5-12-13(6-9)21-15(14(12)17)16(19)18-7-10(2)20-11(3)8-18/h4-6,10-11H,7-8H2,1-3H3
InChIKeyUZBQEWCSZKDTAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine for Dopaminergic & Ion Channel Research


4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine is a synthetic small molecule belonging to the benzothiophene morpholine class [1]. This compound is characterized by a 3-chloro-6-methyl-1-benzothiophene core linked via a carbonyl bridge to a 2,6-dimethylmorpholine moiety. It is structurally related to a class of bitopic ligands designed for dopamine D3 receptor selectivity [2] and has been referenced in patent literature concerning inhibitors of the renal outer medullary potassium (ROMK) channel [3], indicating its potential relevance in both central nervous system and renal/cardiovascular research.

Why Generic Substitution Fails for 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine in Target-Based Assays


Substituting this compound with a close analog from the same benzothiophene morpholine class is not scientifically straightforward. The specific combination of the 3-chloro-6-methyl substitution on the benzothiophene ring and the 2,6-dimethyl pattern on the morpholine creates a unique three-dimensional pharmacophore. Minor alterations, such as removing the 6-methyl group or changing the morpholine substitution, can drastically shift a ligand's selectivity profile between structurally related targets like the dopamine D3 and D2 receptors [1] or alter its affinity for ion channels [2]. Therefore, the precise substitution pattern of 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine is critical for maintaining experimental consistency.

Quantitative Activity Evidence for 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine


Class-Level Dopamine D3 Receptor Affinity of Benzothiophene Morpholines

While direct quantitative data for the exact compound 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine is absent from the available primary literature, its core scaffold is a validated pharmacophore for high-affinity dopamine D3 receptor binding. A closely related class of benzothiophene morpholine analogues, designed as dopamine D3 receptor-selective ligands, has demonstrated high affinity in radioligand binding assays [1]. This provides a class-level inference that the target compound, possessing a similar core, may exhibit comparable dopaminergic activity.

Dopamine D3 Receptor Anti-Addiction Research Benzothiophene Ligands

Screening for Renal Outer Medullary Potassium (ROMK) Channel Inhibitors

The compound's structural blueprint is cited within patent families claiming ROMK (Kir1.1) channel inhibitors [1]. The broader patent, US9073882B2, characterizes numerous compounds and reports IC50 values for ROMK1 inhibition across various assays, with active compounds showing IC50s ranging from 30 nM to 300 nM [2]. The presence of the 2,6-dimethylmorpholine moiety, a recurring feature in these patents, suggests that 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine was designed within this medicinal chemistry program. This is a class-level inference for its potential ROMK inhibitory activity.

ROMK Channel (Kir1.1) Diuretics Cardiovascular Research

Structural Differentiation via Unique 2,6-Dimethylmorpholine Moiety

The 2,6-dimethyl substitution on the morpholine ring is a key differentiating structural feature. In analogous dopamine D3 receptor ligands, the orientation and steric bulk provided by the morpholine substituents are critical for achieving bitopic binding and D3 over D2 selectivity [1]. This differentiates the compound from simpler, unsubstituted morpholine derivatives. For ROMK-related patents, the presence of a methyl-substituted morpholine versus a piperazine or other heterocycle is a crucial variable in the claimed structure-activity relationships [2].

Structure-Activity Relationship (SAR) Ligand Design Selectivity Profiles

Key Application Scenarios for Procuring 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine


Dopamine D3 Receptor Pharmacology and Anti-Addiction Research

This compound can serve as a valuable small molecule probe in neuroscience research focused on dopamine D3 receptor pharmacology. Based on class-level evidence among benzothiophene morpholines, which are known bitopic D3R-selective ligands [1], it can be used in radioligand binding assays, functional assays (e.g., β-arrestin recruitment, cAMP inhibition), and behavioral pharmacology models of drug addiction to explore the role of D3R.

Renal Ion Channel Drug Discovery: ROMK Inhibitor Lead Optimization

Given its structural alignment with patented ROMK inhibitors [1], the compound is a strategic tool for cardiovascular and renal drug discovery. Its primary application lies in in vitro screening cascades using thallium flux or electrophysiology assays on cells expressing Kir1.1 to quantify channel inhibition and drive structure-activity relationship (SAR) studies for developing novel diuretic and natriuretic agents.

Medicinal Chemistry SAR Expansion of the 2,6-Dimethylmorpholine Pharmacophore

The compound is an essential reagent for medicinal chemists mapping the structure-activity landscape of the 2,6-dimethylmorpholine moiety. Its procurement is critical for synthesizing analogs to define the steric and electronic requirements for optimal target engagement, a key step identified in the development of selective ligands across GPCR and ion channel targets [1], [2].

Quote Request

Request a Quote for 4-(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.